

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid molecular weight

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Compound of Interest

Compound Name:	1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Cat. No.:	B042520

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An In-depth Technical Guide to **1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional organic compound, serves as a cornerstone in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its structure, featuring a piperidine scaffold functionalized with an N-ethoxycarbonyl protecting group and a C-4 carboxylic acid, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview of this versatile building block, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Analysis

The utility of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** stems directly from its distinct structural features. The piperidine ring is a privileged scaffold, frequently incorporated into pharmacologically active agents due to its ability to impart favorable pharmacokinetic properties.

The N-ethoxycarbonyl group functions as a robust urethane protecting group for the piperidine nitrogen. Unlike the more acid-labile tert-butoxycarbonyl (Boc) group, the ethoxycarbonyl

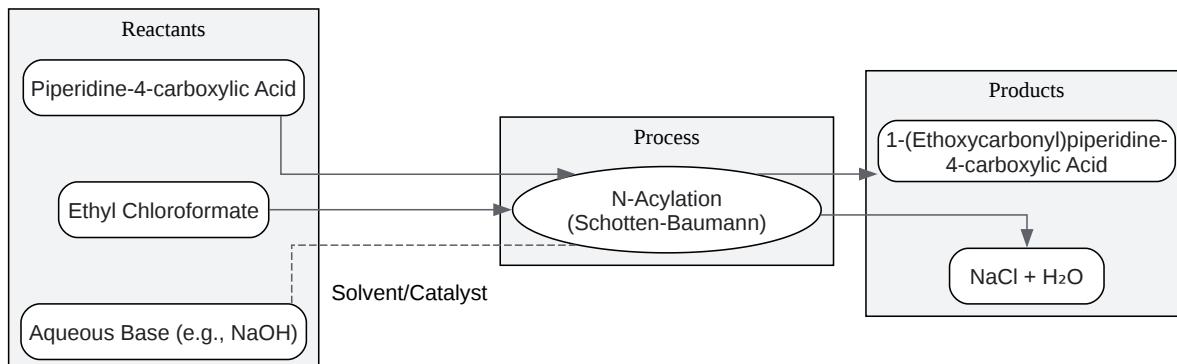
moiety offers greater stability across a wider range of reaction conditions, particularly acidic environments. This stability is crucial for multi-step syntheses, allowing chemists to perform selective transformations on the carboxylic acid without unintended cleavage of the protecting group.^[1] The carboxylic acid at the 4-position provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, esterification, and reduction.

A summary of its core physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO ₄	[2]
Molecular Weight	201.22 g/mol	[2]
CAS Number	118133-15-6	[2]
Appearance	White to off-white crystalline solid	[3]
Solubility	Partially soluble in water; soluble in various organic solvents	[3]
Synonyms	1,4-Piperidinedicarboxylic acid, 1-ethyl ester	[2]

Synthesis and Characterization

The most direct and efficient synthesis of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to deprotonate the starting materials, facilitating nucleophilic attack on the acylating agent.



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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes a robust, self-validating method for synthesizing the title compound with high purity and yield.

Materials:

- Piperidine-4-carboxylic acid
- Sodium hydroxide (NaOH)
- Ethyl chloroformate (EtOCOCl)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Acetone

Procedure:

- **Dissolution:** In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature.
- **Cooling:** Cool the resulting solution to 0-5 °C using an ice-water bath. The maintenance of low temperature is critical to minimize hydrolysis of the ethyl chloroformate and prevent side reactions.
- **Acylation:** Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Acidification & Precipitation:** Once the reaction is complete, cool the mixture again to 0-5 °C and carefully acidify to pH 2-3 by the slow addition of concentrated HCl. This step protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
- **Isolation:** Collect the white solid precipitate by vacuum filtration through a Büchner funnel.
- **Washing & Drying:** Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with cold acetone to aid in drying. Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are summarized below.

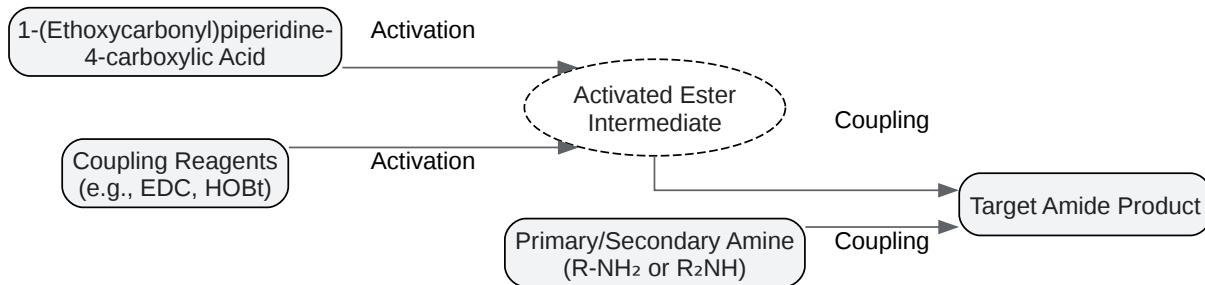
Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), and multiplets for the piperidine ring protons. The acidic proton of the carboxylic acid may appear as a broad singlet.
¹³ C NMR	Resonances for the carbonyls of the urethane (~155 ppm) and carboxylic acid (~175-180 ppm), the ethoxy group carbons (~61 ppm, ~14 ppm), and the piperidine ring carbons.
IR (Infrared)	Broad O-H stretch (~2500-3300 cm ⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm ⁻¹), and C=O stretch of the urethane (~1680-1700 cm ⁻¹).
Mass Spec (MS)	[M+H] ⁺ ion corresponding to the molecular weight (202.22 m/z).

Core Applications in Synthetic Chemistry

The primary utility of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** is as a versatile intermediate for constructing more complex molecules. Its bifunctional nature is key to its application in combinatorial chemistry and targeted synthesis.

Amide Bond Formation

The most common application is the coupling of the carboxylic acid moiety with primary or secondary amines to form amide bonds. This is a fundamental reaction in the synthesis of countless pharmaceutical agents. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.



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Caption: Workflow for carbodiimide-mediated amide bond formation.

Experimental Protocol: General Amide Coupling

Materials:

- **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** (1.0 eq)
- Amine hydrochloride salt (1.1 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)
- Hydroxybenzotriazole (HOBt, 1.2 eq)
- N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
- N,N-Dimethylformamide (DMF)

Procedure:

- Setup: To a solution of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** in anhydrous DMF, add the amine hydrochloride salt, EDC·HCl, and HOBt.
- Base Addition: Add DIPEA to the mixture. The base serves to neutralize the amine salt and the HCl generated during the reaction.

- Reaction: Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Safety and Handling

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid may cause irritation to the eyes, skin, and respiratory system.^[3] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or aerosols.^[3]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.^[3]

Conclusion

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a high-value synthetic intermediate whose utility is defined by the strategic interplay of its functional groups. The stability of the N-ethoxycarbonyl group combined with the reactivity of the C-4 carboxylic acid provides a reliable platform for the systematic construction of complex molecular architectures. The protocols and insights detailed in this guide offer a robust framework for leveraging this compound to its full potential in research and development endeavors.

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